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Compound of Interest

Compound Name: N-(1-methoxyethyl)formamide

CAS No.: 38591-94-5

Cat. No.: B3190041

Get Quote

Executive Summary
N-(1-methoxyethyl)formamide is a critical synthetic intermediate in industrial polymer

chemistry and pharmaceutical manufacturing. It primarily serves as a stable, distillable

precursor for the production of N-vinylformamide (NVF), a highly reactive monomer utilized to

synthesize water-soluble, biocompatible poly(vinylamine) derivatives for water treatment and

biomedical applications[1]. This technical guide details the mechanistic pathways, optimized

synthetic protocols, and thermodynamic considerations required to synthesize N-(1-
methoxyethyl)formamide with high yield (>94%) and purity[2].

Chemical Profiling & Structural Significance
Understanding the physicochemical properties of the target molecule is the first step in

designing a robust synthesis pathway. The presence of the methoxy ether linkage stabilizes the

molecule compared to its hydroxyl analog, preventing spontaneous dehydration at room

temperature while allowing controlled thermal cracking at elevated temperatures.
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Chemical Name: N-(1-methoxyethyl)formamide

CAS Registry Number:3[3]

Molecular Formula: C4H9NO2[4]

Molecular Weight: 103.12 g/mol [3]

Structural Formula: CH3-CH(OCH3)-NH-CHO

Mechanistic Pathways
The dominant industrial and laboratory pathway for synthesizing N-(1-
methoxyethyl)formamide is a two-step sequence: base-catalyzed hemiamidal formation

followed by acid-catalyzed etherification.

Phase 1: Nucleophilic Addition (Hemiamidal Formation)
Formamide undergoes nucleophilic addition to the carbonyl carbon of acetaldehyde. This

reaction is catalyzed by a mild base (e.g., potassium carbonate) to enhance the nucleophilicity

of the formamide nitrogen. The resulting intermediate is N-(1-hydroxyethyl)formamide[2].

Phase 2: Acid-Catalyzed Etherification
The hydroxyl group of N-(1-hydroxyethyl)formamide is protonated by a strong acid (such as

concentrated sulfuric acid) and subsequently eliminated as water. This generates a highly

reactive, resonance-stabilized acyl iminium ion intermediate. Methanol then attacks this

electrophilic center. Deprotonation yields the final etherified product, N-(1-
methoxyethyl)formamide[2].
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Overall two-step synthesis workflow for N-(1-methoxyethyl)formamide.
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Acid-catalyzed etherification mechanism via an acyl iminium ion intermediate.

Experimental Protocol: High-Yield Synthesis
The following protocol is adapted from 2[2], specifically leveraging conditions that suppress

side reactions such as bis-amide formation or premature elimination.

Step 1: Synthesis of N-(1-hydroxyethyl)formamide
Preparation: Purge a jacketed reaction vessel with nitrogen to displace oxygen. Add 1.0

mmol of anhydrous potassium carbonate (
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) and 150 mL of toluene.

Reagent Addition: Introduce 120 mmol of acetaldehyde into the vessel. Cool the system to

exactly 15 °C using a recirculating chiller.

Controlled Reaction: Slowly add 100 mmol of formamide dropwise.

Causality Note: Dropwise addition controls the exothermic nucleophilic attack, preventing

localized overheating that leads to the formation of ethylidene bisformamide byproducts.

Maturation & Isolation: Maintain the reaction at 15 °C for 5 hours. Filter the mixture to

remove the solid base catalyst, yielding N-(1-hydroxyethyl)formamide in the filtrate[2].

Step 2: Etherification to N-(1-methoxyethyl)formamide
Solvent Exchange: Take 97 mmol of the synthesized N-(1-hydroxyethyl)formamide and

dissolve it in 30 mL of anhydrous methanol under a nitrogen atmosphere.

Acidification: Cool the mixture to 5 °C. Slowly add 2 mmol of concentrated sulfuric acid (

) dropwise.

Causality Note: The low temperature is critical. Protonation and subsequent dehydration to

the acyl iminium ion is highly exothermic; elevated temperatures will cause the

intermediate to prematurely eliminate into N-vinylformamide, which rapidly polymerizes in

acidic environments.

Etherification: After addition is complete, raise the temperature to 15 °C and stir for 5

hours[2].

Neutralization (Self-Validation Step): Add a 25 wt% sodium hydroxide (NaOH) solution

dropwise until the pH reaches exactly 7.0.

Causality Note: Strict neutralization is a self-validating checkpoint. If the solution remains

acidic during the subsequent distillation, the product will undergo acid-catalyzed reversion

or cracking. A stable pH of 7 confirms the system is safe for thermal processing.
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Purification: Filter the precipitated sodium sulfate salts. Subject the filtrate to reduced-

pressure distillation (200 Pa, 20 °C) to isolate N-(1-methoxyethyl)formamide. This method

yields the product at 94.9% yield and 95.1% purity[2].

Quantitative Data & Yield Optimization
The table below summarizes the stoichiometric and thermodynamic parameters required to

achieve optimal yields across both synthetic phases.

Parameter
Phase 1: Hemiamidal
Formation

Phase 2: Etherification

Primary Reactants Formamide, Acetaldehyde
N-(1-hydroxyethyl)formamide,

Methanol

Catalyst
Potassium Carbonate (

)

Sulfuric Acid (

)

Solvent System Toluene (Non-polar)
Methanol (Polar, acts as

reactant & solvent)

Temperature Profile Isothermal at 15 °C
5 °C (Addition) → 15 °C

(Reaction)

Reaction Duration 5.0 Hours 5.0 Hours

Target Yield > 98% (Crude Intermediate) 94.9% (Distilled Product)

Product Purity N/A 95.1%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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